Lipophilicity (XLogP3) Comparison: Enhanced Membrane Permeability vs. Naproxen Methyl Ester
The target compound exhibits an XLogP3-AA value of 7, which is 3.9 log units higher than that of naproxen methyl ester (LogP = 3.1) and 1.3 log units higher than the 1-naphthyl ester (LogP = 5.7) [1][2][3]. This substantial increase in lipophilicity is expected to enhance passive membrane diffusion, potentially improving oral bioavailability or blood-brain barrier penetration for CNS applications. The difference is quantitatively meaningful for formulation strategies requiring high logD compounds.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 7 |
| Comparator Or Baseline | Naproxen methyl ester (LogP = 3.1); 1-Naphthyl 2-(6-methoxy-2-naphthyl)propanoate (LogP = 5.7) |
| Quantified Difference | Δ = +3.9 vs. methyl ester; Δ = +1.3 vs. 1-naphthyl ester |
| Conditions | Computed partition coefficient (XLogP3 algorithm for target; reported LogP values for comparators) |
Why This Matters
Higher lipophilicity directly influences compound permeability and distribution, making this ester a candidate for prodrugs requiring enhanced membrane transit.
- [1] PubChem. 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate. CID 74891377. XLogP3-AA = 7. https://pubchem.ncbi.nlm.nih.gov/compound/74891377 View Source
- [2] Molaid. (S)-Naproxen Methyl Ester. LogP = 3.1. https://www.molaid.com/compound/26159-35-3.html View Source
- [3] Chemsrc. 1-Naphthyl 2-(6-Methoxy-2-naphthyl)propanoate. LogP = 5.71070. https://m.chemsrc.com/en/cas/1385694-62-1_1035774.html View Source
